molecular formula C19H14N2O2 B102212 Xanthocillin X monomethyl ether CAS No. 19559-24-1

Xanthocillin X monomethyl ether

Cat. No.: B102212
CAS No.: 19559-24-1
M. Wt: 302.3 g/mol
InChI Key: NIFGBMKUAMIQJA-BKHHGCLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium NADH, also known as disodium nicotinamide adenine dinucleotide, is a reduced form of nicotinamide adenine dinucleotide. It is a coenzyme that plays a crucial role in cellular energy metabolism. Disodium NADH is involved in various biochemical reactions, acting as an electron carrier in redox reactions. It is widely used in scientific research due to its importance in cellular processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium NADH can be synthesized through enzymatic or chemical reduction of nicotinamide adenine dinucleotide. The enzymatic method involves the use of enzymes such as alcohol dehydrogenase or lactate dehydrogenase to catalyze the reduction of nicotinamide adenine dinucleotide to disodium NADH. The reaction is typically carried out in an aqueous buffer solution at a controlled pH and temperature .

Industrial Production Methods

Industrial production of disodium NADH often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are engineered to overproduce nicotinamide adenine dinucleotide, which is then chemically reduced to disodium NADH. The product is purified through various chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Disodium NADH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving disodium NADH include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions, including neutral pH and ambient temperature .

Major Products Formed

The major products formed from the oxidation of disodium NADH are nicotinamide adenine dinucleotide and water. In reduction reactions, disodium NADH can reduce various substrates, leading to the formation of reduced products .

Scientific Research Applications

Disodium NADH has a wide range of applications in scientific research:

Mechanism of Action

Disodium NADH exerts its effects by acting as an electron carrier in redox reactions. It donates electrons to the electron transport chain in mitochondria, leading to the production of adenosine triphosphate (ATP). This process is crucial for cellular energy metabolism. Disodium NADH also participates in various enzymatic reactions, serving as a coenzyme for oxidoreductases .

Comparison with Similar Compounds

Disodium NADH is often compared with other similar compounds such as:

Disodium NADH is unique in its ability to act as a potent reducing agent and its involvement in both catabolic and anabolic pathways, making it a versatile compound in biochemical research .

Properties

CAS No.

19559-24-1

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]phenol

InChI

InChI=1S/C19H14N2O2/c1-20-18(12-14-4-8-16(22)9-5-14)19(21-2)13-15-6-10-17(23-3)11-7-15/h4-13,22H,3H3/b18-12-,19-13-

InChI Key

NIFGBMKUAMIQJA-BKHHGCLFSA-N

SMILES

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-]

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-])\[N+]#[C-]

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-]

Synonyms

xanthocillin X monomethyl ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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